3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a carboxylic acid group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized in the presence of a base such as sodium hydroxide to yield the desired oxadiazole compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Oxidation: Formation of 3-(4-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of esters or amides of the oxadiazole carboxylic acid.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it has been shown to interact with nucleic acids and proteins, thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents, leading to variations in their properties and applications.
4-Methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group but different core structures, such as indoles or imidazoles.
Uniqueness: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the combination of the oxadiazole ring and the 4-methoxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other oxadiazole or methoxyphenyl derivatives, which may not exhibit the same range of applications or potency in biological systems.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-9(10(13)14)16-12-8/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXDDLKAAJGMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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